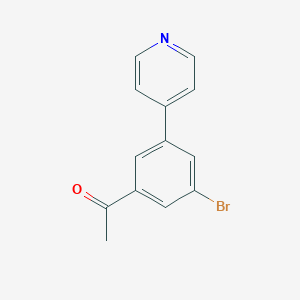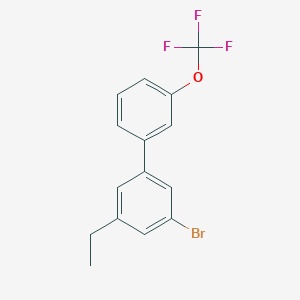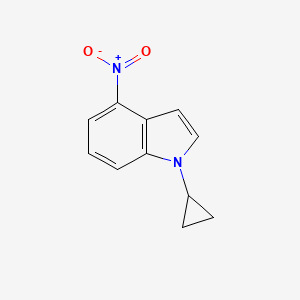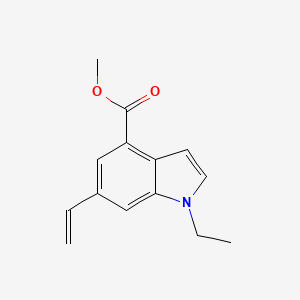![molecular formula C15H13BrO2 B8155458 1-(5-Bromo-2'-methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B8155458.png)
1-(5-Bromo-2'-methoxy-[1,1'-biphenyl]-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2’-methoxy-[1,1’-biphenyl]-3-yl)ethanone is an organic compound with the molecular formula C15H13BrO2 It is a derivative of biphenyl, featuring a bromine atom and a methoxy group attached to the biphenyl structure
Preparation Methods
The synthesis of 1-(5-Bromo-2’-methoxy-[1,1’-biphenyl]-3-yl)ethanone typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 5-bromo-2’-methoxy-[1,1’-biphenyl] using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the ethanone group to the biphenyl structure.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1-(5-Bromo-2’-methoxy-[1,1’-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine atom and the methoxy group, which activate the aromatic ring towards electrophilic attack.
Oxidation: The ethanone group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include bromine, sulfuric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-2’-methoxy-[1,1’-biphenyl]-3-yl)ethanone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2’-methoxy-[1,1’-biphenyl]-3-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the methoxy group influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
1-(5-Bromo-2’-methoxy-[1,1’-biphenyl]-3-yl)ethanone can be compared with similar compounds such as:
2-Bromo-5-fluoro-2-methoxyacetophenone: This compound features a fluorine atom instead of a biphenyl structure, leading to different reactivity and applications.
1-Bromo-2-(methoxymethoxy)ethane:
The uniqueness of 1-(5-Bromo-2’-methoxy-[1,1’-biphenyl]-3-yl)ethanone lies in its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-bromo-5-(2-methoxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-10(17)11-7-12(9-13(16)8-11)14-5-3-4-6-15(14)18-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJUOTLCRLTKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
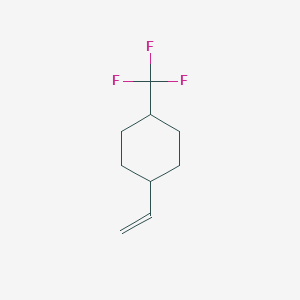
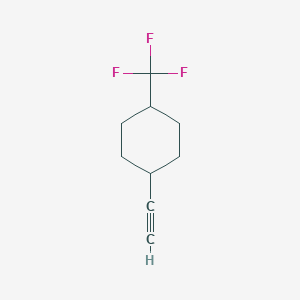
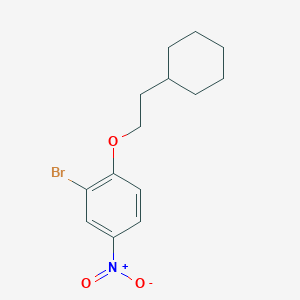
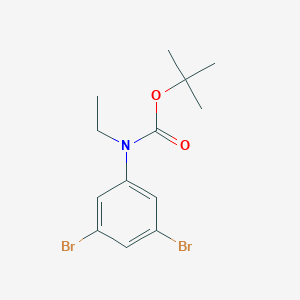
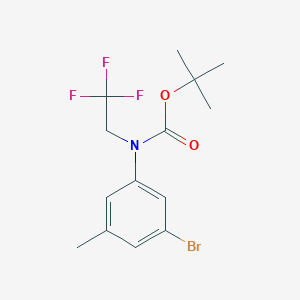
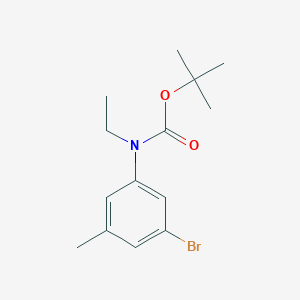
![1-(5-Bromo-3'-methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B8155438.png)
![1-(5-Bromo-4'-methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B8155448.png)
![1-(5-Bromo-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B8155456.png)
![1-(5-Bromo-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B8155465.png)
